5-Phenyluracil

Descripción general

Descripción

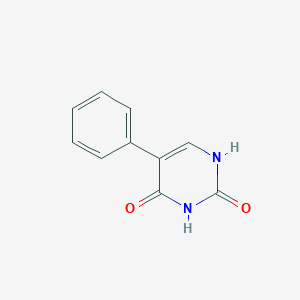

5-Phenyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the substitution of a phenyl group at the fifth position of the uracil ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyluracil typically involves a two-step process. The first step is a ligand-free Suzuki-Miyaura cross-coupling reaction starting from totally deprotected 5-iodo-(2′-deoxy)uridine. This is followed by a deglycosylation procedure in pure water with the assistance of microwave irradiation . Another method involves a one-pot two-step coupling/cleavage sequence .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of microwave-assisted reactions and efficient coupling techniques are likely to be employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 5-Phenyluracil undergoes various chemical reactions, including:

Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The uracil moiety can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium diacetate and sodium carbonate in various solvents under microwave irradiation.

Deglycosylation: Conducted in pure water with microwave assistance.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, the Suzuki-Miyaura cross-coupling yields 5-aryluracil derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Properties

5-Phenyluracil has been investigated for its potential antiviral and anticancer activities. Research indicates that derivatives of uracil, including this compound, exhibit significant antiviral properties by inhibiting viral replication mechanisms. For instance, studies have shown that this compound can induce apoptosis in certain cancer cell lines through modulation of metabolic pathways and inhibition of specific enzymes involved in nucleic acid metabolism .

Enzyme Inhibition

The compound's structure allows it to interact with enzymes critical for nucleic acid synthesis. Biochemical assays have demonstrated that this compound can bind to specific enzymes, leading to the inhibition of their activity. This characteristic positions it as a potential lead compound for drug development targeting nucleic acid metabolism .

Agricultural Applications

Herbicidal Activity

this compound derivatives have been explored for their herbicidal properties. Research indicates that these compounds can effectively control unwanted plant growth while exhibiting low toxicity to crops such as wheat and corn. The herbicidal activity is attributed to their ability to inhibit protoporphyrinogen oxidase (PPO), disrupting cell membranes in target plants .

Crop Protection Formulations

Innovative formulations containing this compound are being developed to enhance crop tolerance against herbicides. These formulations have shown improved efficacy in controlling weeds without significantly damaging the crops, making them suitable for use in various agricultural settings .

Materials Science

Self-Assembly and Nanostructures

In materials science, this compound has been utilized in the construction of redox-active tubular frameworks through self-assembly processes. These frameworks exhibit strong hydrogen-bonding capabilities and π-stacking interactions, which are essential for creating advanced materials with specific electronic properties . The incorporation of this compound into these frameworks enhances their structural integrity and functional performance.

Case Studies and Experimental Data

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound remains under investigation. Key factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic potential:

- Bioavailability : Limited data suggests that the compound's chemical properties may influence absorption rates.

- Dosage Variability : Research indicates that biological effects vary significantly with dosage levels; high concentrations may lead to cytotoxicity while lower doses could promote beneficial effects .

Mecanismo De Acción

The mechanism of action of 5-Phenyluracil involves its incorporation into biological systems where it can interact with nucleic acids. The phenyl group may enhance its binding affinity to certain molecular targets, potentially disrupting normal cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death .

Comparación Con Compuestos Similares

5-Fluorouracil: A well-known anticancer agent that also incorporates into RNA and DNA, disrupting their function.

5-Bromouracil: Another uracil derivative used in mutagenesis studies.

5-Iodouracil: Used in radiolabeling and imaging studies.

Uniqueness: 5-Phenyluracil is unique due to the presence of the phenyl group, which can significantly alter its chemical properties and biological activity compared to other uracil derivatives. This substitution can enhance its stability and binding interactions, making it a valuable compound for various applications .

Actividad Biológica

5-Phenyluracil, a pyrimidine analog, has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This compound is structurally related to 5-Fluorouracil and exhibits several mechanisms of action that disrupt cellular processes, making it a subject of interest in therapeutic research.

This compound primarily acts by inhibiting thymidylate synthase (TS), a critical enzyme involved in DNA synthesis. The binding of this compound to TS forms a covalently bound ternary complex with the deoxyribonucleotide and the folate cofactor N5–10-methylenetetrahydrofolate. This interaction leads to an imbalance in pyrimidine nucleotide pools, resulting in the incorporation of uracil into DNA, which ultimately disrupts DNA synthesis and can induce cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound includes incomplete oral absorption and a short biological half-life, similar to its analogs. These characteristics impact its efficacy and necessitate careful consideration in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Properties : Studies have shown that derivatives of uracil, including this compound, can inhibit RNA viruses. For example, compounds with modifications at the C-5 position demonstrated antiviral effects against SARS-CoV and other RNA viruses .

- Anticancer Potential : As a thymidylate synthase inhibitor, this compound may have applications in cancer treatment by disrupting rapidly dividing cancer cells' ability to synthesize DNA .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other uracil derivatives:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Inhibits TS; incorporates into RNA/DNA | Anticancer agent |

| 5-Bromouracil | Mutagenesis studies | Used in genetic research |

| 5-Iodouracil | Radiolabeling and imaging | Imaging studies |

| This compound | Inhibits TS; disrupts DNA synthesis | Antiviral and anticancer potential |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Activity : A study focused on the antiviral effects of various 5-substituted uracils demonstrated that specific modifications could enhance activity against viral pathogens. The presence of the phenyl group in this compound was noted to improve stability and binding interactions compared to other derivatives .

- Cytotoxicity Assessment : In cell-based assays assessing cytotoxicity, this compound showed promising results against different cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells was highlighted as a significant mechanism contributing to its efficacy .

- Synthesis and Derivative Exploration : Research into new derivatives of this compound has revealed that modifications can lead to enhanced biological activity. For instance, the synthesis of 5-norcarbocyclic derivatives has shown broad-spectrum antiviral activity against various RNA viruses, indicating a potential avenue for developing new antiviral agents .

Propiedades

IUPAC Name |

5-phenyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKIQOAXFYAWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301815 | |

| Record name | 5-PHENYLURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15761-83-8 | |

| Record name | 15761-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-PHENYLURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.